

Ac-MBP (4-14) Peptide: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Ac-MBP (4-14) Peptide

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the handling and experimental use of the acetylated myelin basic protein fragment, Ac-MBP (4-14). This peptide is a well-recognized substrate for Protein Kinase C (PKC) and is instrumental in studying signal transduction pathways. Its non-acetylated counterpart is a key reagent in the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Peptide Handling and Preparation

Proper handling and preparation of Ac-MBP (4-14) are crucial for obtaining reliable and reproducible experimental results. The peptide is typically supplied as a lyophilized powder.

Storage and Reconstitution:

- Storage of Lyophilized Powder: Upon receipt, the lyophilized **Ac-MBP (4-14) peptide** should be stored at -20°C .^[1]
- Reconstitution: To prepare a stock solution, the lyophilized powder should be reconstituted in a suitable buffer.^[2] The choice of buffer will depend on the specific experimental application.

For in vitro kinase assays, buffers such as Tris-HCl are commonly used. It is recommended to centrifuge the vial briefly before opening to ensure that the powder is at the bottom.

Application 1: In Vitro Protein Kinase C (PKC) Activity Assay

Ac-MBP (4-14) serves as a specific and selective substrate for Protein Kinase C (PKC), making it a valuable tool for measuring PKC activity in various cell and tissue extracts.[3][4][5] The assay measures the transfer of the γ -phosphate from ATP to the serine/threonine residues of the **Ac-MBP (4-14) peptide** by PKC.

Experimental Protocol: In Situ PKC Assay

This protocol is adapted from studies investigating PKC activation in human endothelial cells. [6][7][8]

Materials:

- Confluent cell cultures (e.g., Human Endothelial Cells) in 96-well plates
- **Ac-MBP (4-14) peptide**
- [γ -³²P]ATP
- Phorbol 12-myristate 13-acetate (PMA), Phosphatidylserine, Dioleine (as lipid activators)
- Lysis Buffer (e.g., 0.137 M NaCl, 5.4 mM KCl, 0.3 mM Na₂HPO₄, 0.4 mM K₂HPO₄, 1 mg/mL glucose, 20 mM HEPES, 10 mM MgCl₂, 50 μ g/mL digitonin, 25 mM β -glycerophosphate, pH 7.2)[6][8]
- Phosphocellulose disks
- 1% (v/v) Phosphoric acid wash solution
- Scintillation counter

Procedure:

- Grow cells to confluence in 96-well plates.
- Wash cells with an appropriate buffer (e.g., M-199 medium) and incubate with the desired stimulus (e.g., growth factor) for the specified time.
- Wash cells with PBS.
- To each well, add 100 μ L of the reaction mixture containing lysis buffer, 100 μ M $[\gamma\text{-}^{32}\text{P}]\text{ATP}$, 2.5 mM CaCl_2 , 2 $\mu\text{g}/\text{mL}$ phosphatidylserine, and 100 μ M Ac-MBP (4-14).[\[6\]](#)[\[8\]](#)
- Incubate for 10 minutes.
- Spot 50 μ L from each well onto phosphocellulose disks.
- Wash the disks extensively with 1% phosphoric acid in water.
- Measure the radioactivity incorporated into the peptide using a scintillation counter.

Quantitative Data for PKC Assay

Component	Final Concentration	Reference
Ac-MBP (4-14)	50 μ M - 100 μ M	[6] [8] [9] [10]
ATP	20 μ M - 100 μ M	[6] [9] [10]
$[\gamma\text{-}^{32}\text{P}]\text{ATP}$	1 μCi - 10 μCi	[9] [10]
CaCl_2	1 mM - 2.5 mM	[6] [8] [9]
MgCl_2	10 mM - 20 mM	[6] [9]
Phosphatidylserine	0.28 mg/mL - 2 $\mu\text{g}/\text{mL}$	[6] [8] [10]
Phorbol 12-myristate 13-acetate (PMA)	10 mM	[10]
Dioleine	4 mg/mL	[10]

PKC Assay Workflow Diagram



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PKC Assay Experimental Workflow

Application 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

While Ac-MBP (4-14) is primarily a PKC substrate, the non-acetylated MBP peptides are widely used to induce EAE in susceptible animal strains, serving as a model for multiple sclerosis.[11][12][13] The following protocol outlines the general procedure for active EAE induction.

Experimental Protocol: Active EAE Induction

This is a generalized protocol; specific peptide sequences, concentrations, and mouse strains may vary.[11][14]

Materials:

- Myelin Basic Protein (MBP) peptide (e.g., AcN1-11)[11][15]
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- Phosphate Buffered Saline (PBS)
- Syringes and needles

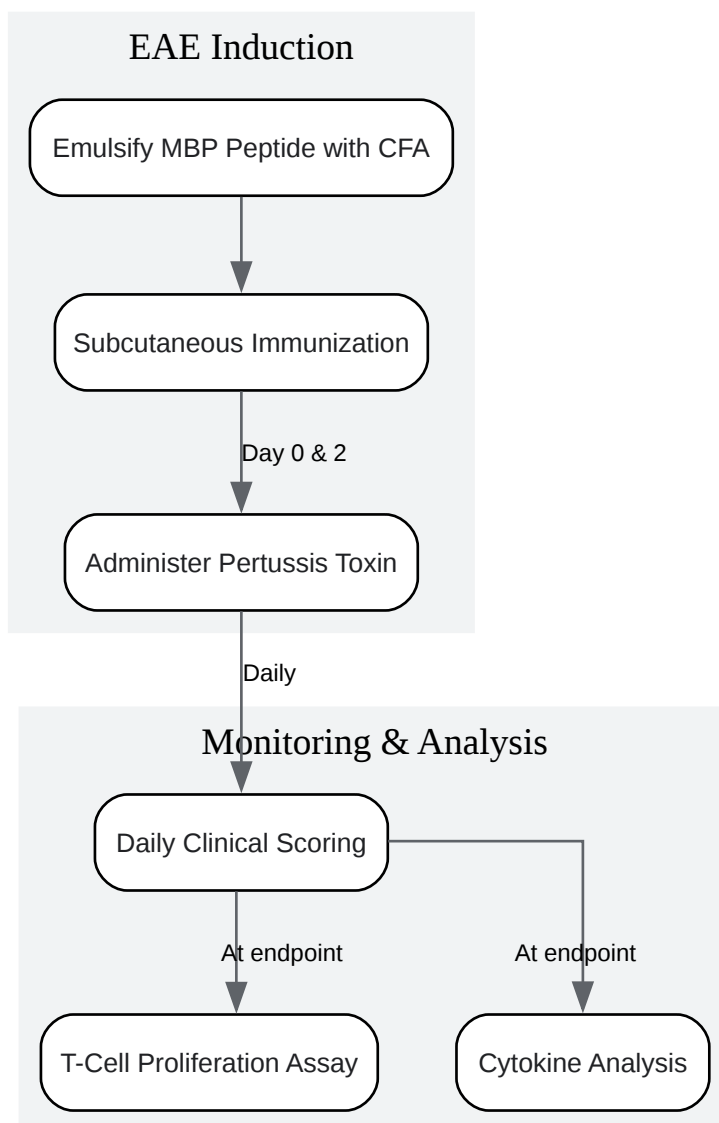
Procedure:

- **Peptide Emulsification:** Dissolve the MBP peptide in PBS. Emulsify this solution with an equal volume of CFA. This is typically done by repeatedly drawing the mixture into and expelling it from a syringe.
- **Immunization:** Subcutaneously inject the emulsion into the flanks of the mice.
- **Pertussis Toxin Administration:** Inject PTX intraperitoneally or intravenously on the day of immunization and again 48 hours later.[14] PTX dosage and necessity can vary depending on the mouse strain and specific protocol.
- **Clinical Scoring:** Monitor the animals daily for clinical signs of EAE, which typically appear 10-28 days post-immunization.[14] A standardized scoring system is used to quantify disease severity.

Quantitative Data for EAE Induction

Component	Dosage/Concentration	Animal Model	Reference
MBP Ac1-11 Peptide	150 µg - 200 µg per mouse	B10.PL mice	[11][15]
M. tuberculosis H37Ra in CFA	4 mg/mL	Mice	[14][15]
Pertussis Toxin (PTX)	200 ng per mouse	Mice	[14]

EAE Induction and Analysis Workflow



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EAE Induction and Analysis Workflow

Application 3: T-Cell Proliferation Assays and Cytokine Analysis

Following EAE induction, T-cell proliferation assays and cytokine analysis are critical for evaluating the immune response to the myelin peptide.

Experimental Protocol: T-Cell Proliferation Assay

This protocol is based on methods used to assess T-cell responses in immunized mice.[15][16]

Materials:

- Draining lymph nodes or spleens from immunized mice
- MBP peptide
- Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes)
- Cell culture medium (e.g., Eagle's high amino acid media with 5% FCS)
- [³H]-thymidine
- 96-well plates

Procedure:

- Prepare a single-cell suspension from the draining lymph nodes or spleens of immunized mice 10 days post-immunization.[15]
- Co-culture the isolated T-cells with APCs in a 96-well plate.
- Add the MBP peptide at various concentrations to the wells.
- Incubate the plates for 72-96 hours.
- Pulse the cultures with [³H]-thymidine for the final 18 hours of incubation.[15]
- Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter to determine the extent of T-cell proliferation.

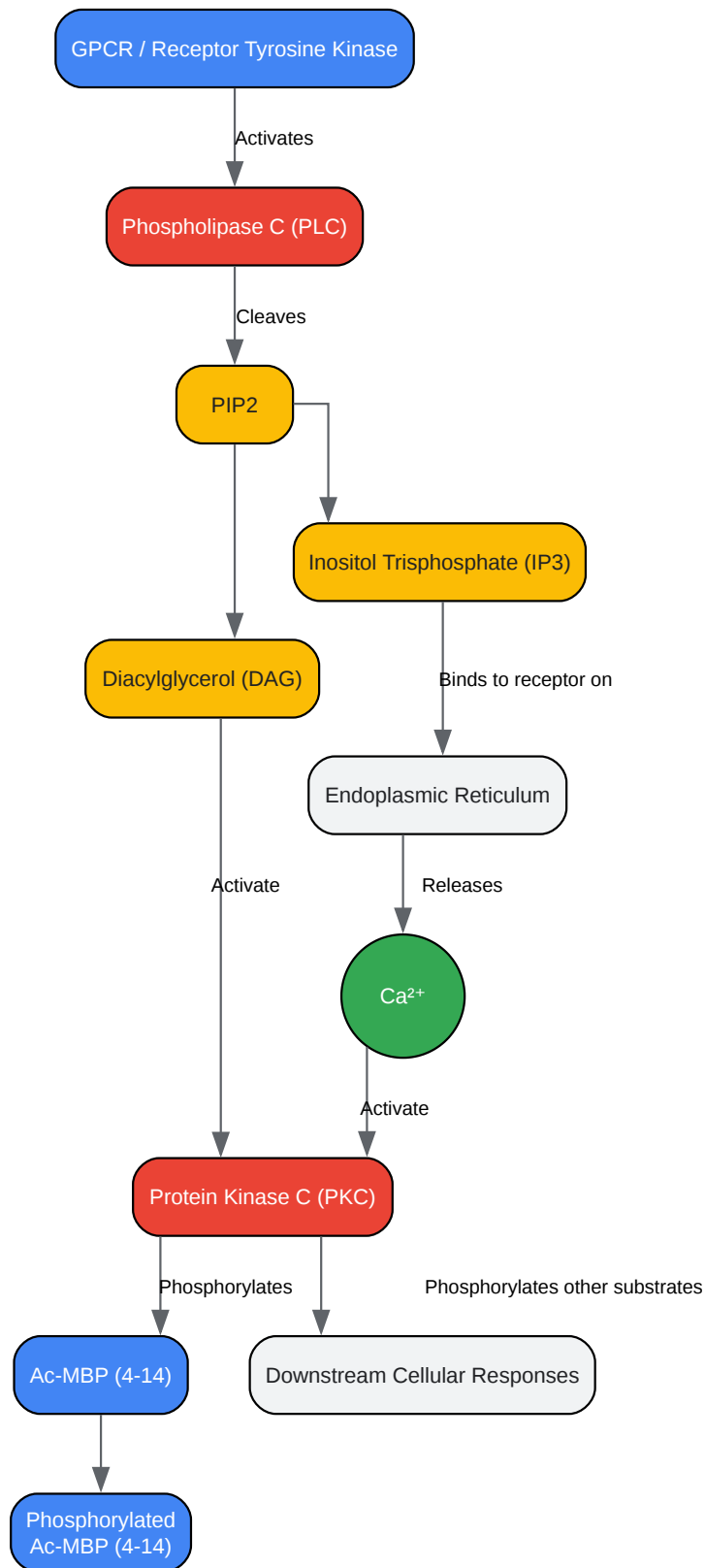
Experimental Protocol: Cytokine Analysis

Supernatants from the T-cell proliferation assays can be collected to measure cytokine levels (e.g., IFN- γ , IL-2) using methods like ELISA or bioassays.[15]

Signaling Pathways Involving Ac-MBP (4-14)

The primary and most direct signaling pathway involving Ac-MBP (4-14) is its role as a substrate in the Protein Kinase C (PKC) signaling cascade. PKC is a family of serine/threonine kinases that are crucial regulators of numerous cellular processes.

PKC Signaling Pathway Diagram



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Role of Ac-MBP (4-14) in PKC Signaling

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